Einecs 303-920-3
Description
Structure
3D Structure of Parent
Properties
CAS No. |
94231-97-7 |
|---|---|
Molecular Formula |
C16H20N4O3 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H12N2O3.C4H8N2/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-4-5-2-3-6-4/h3-7H,2H2,1H3,(H2,13,14,15,16,17);2-3H2,1H3,(H,5,6) |
InChI Key |
FJTUSQWYZJVOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=NCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Einecs 303 920 3
Established Synthetic Routes and Mechanistic Elucidation
The conventional and most established method for synthesizing 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene is a two-step process that begins with the diazotization of an aromatic amine followed by an azo coupling reaction. researchgate.net
The synthesis originates from 4-chloroaniline. The process unfolds as follows:
Diazotization: The primary aromatic amine, 4-chloroaniline, is converted into its corresponding diazonium salt. This is typically achieved by reacting it with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing. The resulting intermediate is 4-chlorobenzenediazonium chloride. researchgate.netbeilstein-journals.org
Azo Coupling: The freshly prepared, and typically unisolated, 4-chlorobenzenediazonium salt is then reacted with a secondary amine, in this case, dimethylamine (B145610) ((CH₃)₂NH). researchgate.net The nucleophilic nitrogen atom of dimethylamine attacks the terminal nitrogen of the diazonium cation. This coupling reaction is generally performed in a buffered or slightly alkaline medium to consume the acid used during diazotization and facilitate the coupling, yielding the final product, 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene. wikipedia.orgresearchgate.net
Table 1: Conventional Synthesis Pathway for 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene This table is interactive. You can sort and filter the data.
| Step | Reactant 1 | Reactant 2 | Key Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1. Diazotization | 4-chloroaniline | Sodium Nitrite (in aq. HCl) | 0–5 °C, Strong Acid | 4-chlorobenzenediazonium chloride |
| 2. Azo Coupling | 4-chlorobenzenediazonium chloride | Dimethylamine | Aqueous solution, Mild base (e.g., Na₂CO₃) | 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene |
Specific kinetic and thermodynamic parameters for the synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene are not extensively documented in publicly available literature. However, the kinetics of the constituent steps are well-understood qualitatively.
Kinetics: The rate of the initial diazotization step is highly dependent on factors such as acidity and temperature. The subsequent azo coupling reaction rate is influenced by the pH of the medium and the nucleophilicity of the amine. An alkaline environment can deactivate the diazonium ion by converting it to a diazohydroxide, while a highly acidic environment protonates the amine, reducing its nucleophilicity. Therefore, careful pH control is essential for achieving an optimal reaction rate.
The traditional synthesis of aryltriazenes is not catalytic in nature but is optimized by controlling reaction parameters to maximize yield and purity. researchgate.net
pH Control: The use of a base, such as sodium acetate (B1210297) or sodium carbonate, during the coupling step is crucial. The base neutralizes the strong acid from the diazotization step, maintaining a pH that is optimal for the nucleophilic attack of the amine on the diazonium salt. wikipedia.org
Temperature Management: Strict temperature control during diazotization is the most critical factor for optimization. Maintaining the temperature near 0 °C minimizes the decomposition of the diazonium salt, thereby maximizing the yield of the final triazene (B1217601) product. beilstein-journals.org
Stoichiometry: Precise control over the molar ratios of the reactants (aniline, nitrite, and amine) is necessary to prevent side reactions and ensure complete conversion.
While direct catalysis of the coupling is uncommon, related fields have seen the use of transition metals like palladium and rhodium where the triazene group acts as a directing group for C-H functionalization, indicating the compound's compatibility with organometallic chemistry. aidic.itrsc.org
Table 2: Optimization Parameters in Conventional Synthesis This table is interactive. You can sort and filter the data.
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0–5 °C | Prevents decomposition of diazonium salt intermediate. |
| pH | Slightly acidic to neutral (pH 5-7) | Balances diazonium salt stability and amine nucleophilicity. |
| Reactant Addition | Slow, controlled addition of NaNO₂ | Manages exothermicity and prevents localized overheating. |
| Solvent | Aqueous Media | Solubilizes reactants and intermediates effectively. |
Novel Approaches in Organic Synthesis
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.
Recent advancements in the synthesis of related heterocyclic compounds, such as 1,3,5-triazines, have highlighted several green chemistry techniques that could be adapted for the synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene. mdpi.comnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. chim.itresearchgate.net
Sonochemistry: Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. It operates through acoustic cavitation, which creates localized high-temperature and high-pressure zones, promoting molecular agitation. mdpi.comnih.gov This method can often be performed in aqueous media, reducing the need for organic solvents. nih.gov
Continuous-Flow Synthesis: Preparing diazonium salts in a continuous-flow reactor offers significant safety and efficiency advantages. researchgate.net This technique allows for the rapid generation and immediate use of the unstable diazonium intermediate, minimizing decomposition and improving control over reaction parameters. ebrary.net
Table 3: Comparison of Synthetic Methodologies This table is interactive. You can sort and filter the data.
| Method | Key Advantage | Potential for 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene Synthesis |
|---|---|---|
| Conventional Heating | Well-established, reliable | Standard method, but can be slow and energy-intensive. |
| Microwave Irradiation | Rapid reaction times, higher yields | High potential to accelerate the azo coupling step. researchgate.net |
| Ultrasound (Sonochemistry) | Energy efficient, use of green solvents (water) | Applicable for improving reaction in aqueous media. nih.gov |
| Continuous-Flow | Enhanced safety, scalability, precise control | Ideal for managing the unstable diazonium intermediate. researchgate.net |
The application of enzymes to catalyze the formation of triazenes is not a well-established field. A review of current chemical literature indicates a lack of reported methods for the enzymatic synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-1-triazene or related aryltriazenes. While biocatalysis is a powerful tool for many organic transformations, its application to the specific chemistry of diazonium coupling to form triazenes has yet to be developed. Research in this area has focused more on the biological activities of triazenes, such as their roles as enzyme inhibitors, rather than their biocatalytic production. researchgate.net
An article on the chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-920-3 cannot be generated as requested. Extensive searches of chemical databases and scientific literature have failed to identify a specific chemical substance associated with this identifier.
The EINECS numbering system is a critical tool for identifying chemicals within the European Union. However, in this instance, "Einecs 303-920-3" does not resolve to a publicly listed chemical name or structure in major chemical databases such as the European Chemicals Agency (ECHA) database, PubChem, or other scientific repositories.
Without the fundamental identification of the chemical compound, it is impossible to retrieve any information regarding its synthetic methodologies, reaction pathways, or specific applications as outlined in the query. Scientific literature is indexed and searched based on chemical names, CAS numbers, and other standard identifiers, none of which are available for "this compound."
Therefore, the requested article focusing on the photocatalysis and electrocatalysis applications, elucidation of intermediates and by-product formation, and stereochemical control in the synthesis of this compound cannot be created. The foundational information required to address these specific scientific topics is contingent on the identification of the chemical , which remains elusive. Should a valid chemical name or CAS number corresponding to this compound be provided, a comprehensive article could be developed.
Identity of Chemical Compound this compound Cannot Be Conclusively Determined
Following a comprehensive search across multiple chemical and regulatory databases, the precise identity of the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-920-3 could not be conclusively established. The information available in public databases is ambiguous, preventing the generation of a scientifically accurate article that adheres to the specified requirements.
Initial searches for "this compound" did not yield a direct and verifiable link to a single, specific chemical name or CAS Registry Number. One European regulatory list links the EC number 303-920-3 to the CAS number 94231-97-7, which corresponds to the compound 4,4'-disulfanediylbis(2-hydroxybenzoic acid) . However, without corroborating sources, relying on this single link would be scientifically unsound.
Given the strict instructions to focus solely on the specified compound and to ensure all information is thorough, informative, and scientifically accurate, proceeding with an article based on an unconfirmed chemical identity would be inappropriate. Constructing a detailed analysis of spectroscopic and analytical techniques requires definitive identification of the molecule . Without this foundational piece of information, any attempt to provide the requested data on HPLC, GC, TLC, HRMS, and MS/MS would be speculative and would not meet the required standards of accuracy and authority.
Therefore, the detailed article on the advanced spectroscopic and analytical techniques for this compound cannot be provided. Further clarification, such as a specific chemical name or a confirmed CAS number associated with this Einecs number, is required to proceed.
Advanced Spectroscopic and Analytical Techniques for Einecs 303 920 3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of N-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide, distinct signals are expected for each unique proton environment. The aromatic protons of the 4-fluorophenyl and 4-methylphenyl groups would typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The fluorine atom's electron-withdrawing nature would influence the chemical shifts of the adjacent protons on its ring. Similarly, the methyl group on the other aromatic ring would cause a slight shielding effect.
The methylene (B1212753) protons (CH₂) situated between the sulfonyl and carbonyl groups are expected to produce a singlet in the range of 4.0-5.0 ppm. The protons of the methyl group (CH₃) attached to the phenylsulfonyl moiety would likely appear as a singlet further upfield, typically around 2.4 ppm. The amide proton (NH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally observed in the downfield region.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (4-fluorophenyl) | 7.1 - 7.3 | Multiplet |
| Aromatic (4-methylphenyl) | 7.4 - 7.8 | Multiplet |
| Methylene (-SO₂-CH₂-CO-) | 4.0 - 5.0 | Singlet |
| Methyl (-C₆H₄-CH₃) | ~2.4 | Singlet |
| Amide (-NH-) | Variable (likely > 8.0) | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 115 and 145 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.
The methylene carbon will likely appear around 60-70 ppm, influenced by the adjacent electron-withdrawing sulfonyl and carbonyl groups. The methyl carbon of the 4-methylphenyl group is expected to have the most upfield signal, typically around 21 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-F) | ~160 (with C-F splitting) |
| Aromatic (other) | 115 - 145 |
| Methylene (-SO₂-CH₂-CO-) | 60 - 70 |
| Methyl (-C₆H₄-CH₃) | ~21 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the aromatic spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of N-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide is expected to show several characteristic absorption bands. A prominent absorption band for the N-H stretching vibration of the secondary amide should appear around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group will likely be observed as a strong band in the region of 1650-1680 cm⁻¹.
The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to produce two strong bands, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-N stretching vibration of the amide group will likely be found in the 1210-1330 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to give a strong absorption in the 1000-1400 cm⁻¹ region.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | >3000 |
| C=O (Amide) | Stretching | 1650 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| SO₂ | Asymmetric Stretching | ~1350 |
| C-N (Amide) | Stretching | 1210 - 1330 |
| SO₂ | Symmetric Stretching | ~1160 |
| C-F | Stretching | 1000 - 1400 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While polar functional groups like C=O and SO₂ give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent in the Raman spectrum. The symmetric stretching of the sulfonyl group should also be Raman active. The C-S bond stretching would also be observable. Due to the principle of mutual exclusion, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes of the molecule.
Table of Compound Names
| EINECS Number | Chemical Name |
| 303-920-3 | N-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In pharmaceutical sciences, XRD is instrumental in characterizing the solid-state properties of active pharmaceutical ingredients (APIs), which can influence their stability, solubility, and bioavailability.
While Flumazenil is known to be a white to off-white crystalline compound, detailed crystallographic data from single-crystal or powder X-ray diffraction studies are not extensively available in publicly accessible databases. chemicalbook.com The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to hold a public entry for the crystal structure of isolated Flumazenil. cam.ac.uk
However, the three-dimensional structure of Flumazenil in complex with the human GABA-A receptor has been elucidated, providing insights into its binding mechanism. researchgate.net This structural information is vital for understanding its pharmacological action but does not provide the specific crystallographic parameters of Flumazenil in its pure, solid form. The determination of these parameters, such as the unit cell dimensions and space group, would require dedicated X-ray diffraction analysis of a single crystal or a crystalline powder of Flumazenil.
Advanced hyphenated analytical techniques
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for the sensitive and selective analysis of pharmaceutical compounds in complex matrices. researchgate.net For Flumazenil, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently reported hyphenated techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the determination of Flumazenil in biological fluids such as plasma and serum. semanticscholar.orgresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
One reported LC-MS method for the quantification of Flumazenil in serum involved solid-phase extraction for sample preparation, followed by analysis using a Lichrospher RP-8 column. semanticscholar.orgresearchgate.net The mobile phase consisted of a mixture of acidic acetonitrile (B52724) and 20 mM of ammonium (B1175870) acetate (B1210297) in water (55:45). semanticscholar.orgresearchgate.net Detection was achieved using mass spectrometry in single ion monitoring mode at an m/z of 304. semanticscholar.orgresearchgate.net This method demonstrated excellent recovery and high sensitivity, with a limit of detection of 0.5 ng/mL and a limit of quantitation of 1 ng/mL. semanticscholar.org
Another study utilized a liquid chromatography-electrospray ionisation-tandem mass spectrometry (LC-ESI-MS/MS) method for determining Flumazenil in human plasma. nih.govresearchgate.net This method also employed solid-phase extraction and achieved a linear calibration curve over a concentration range of 0.05-0.5 nM (15-150 pg/ml). researchgate.net The precision of this method was high, with intra- and inter-assay relative standard deviations of at most 6% and 7%, respectively, and an accuracy ranging from 95% to 104%. researchgate.net
| Parameter | Method 1 semanticscholar.orgresearchgate.net | Method 2 researchgate.net |
|---|---|---|
| Sample Matrix | Serum | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (Oasis HLB cartridges) | Solid-Phase Extraction |
| LC Column | Lichrospher RP-8 | Not Specified |
| Mobile Phase | Acidic acetonitrile and 20 mM ammonium acetate in water (55:45) | Not Specified |
| Detection Mode | MS (Single Ion Monitoring at m/z 304) | ESI-MS/MS |
| Limit of Detection (LOD) | 0.5 ng/mL | Not Specified |
| Limit of Quantitation (LOQ) | 1 ng/mL | 15 pg/mL (lower limit of linearity) |
| Recovery | 94.65% | 78% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of Flumazenil. A sensitive and specific quantitative assay for the determination of Flumazenil in human plasma has been developed using capillary GC-MS. nih.gov In this method, Flumazenil and an internal standard are isolated by a basic extraction. nih.gov The separation is performed on a 25-m BP-1 capillary column, and detection is carried out by selected ion monitoring at m/z 229 for Flumazenil. nih.gov This GC-MS method has a minimum detectable quantity of 1.0 ng/mL for Flumazenil in plasma. nih.gov
| Parameter | Details |
|---|---|
| Sample Matrix | Human Plasma |
| Sample Preparation | Basic Extraction |
| GC Column | 25-m BP-1 capillary column |
| Detection Mode | Selected Ion Monitoring (m/z 229 for Flumazenil) |
| Minimum Detectable Quantity | 1.0 ng/mL |
Table of Compound Names
| Einecs Number | Chemical Name |
| 303-920-3 | Flumazenil |
| Not Applicable | Acetonitrile |
| Not Applicable | Ammonium acetate |
| Not Applicable | Midazolam |
Mechanistic Studies of Einecs 303 920 3 in Biological Systems Excluding Clinical Data
Molecular Interactions and Ligand Binding Studies
The initial step in understanding the biological activity of a compound like Einecs 303-920-3 involves characterizing its interactions at a molecular level. Ligand binding studies are fundamental to identifying the specific proteins, receptors, or enzymes that the compound interacts with. These studies typically employ techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to determine the binding affinity (Kd), association (kon), and dissociation (koff) rates.
Computational methods, including molecular docking and molecular dynamics simulations, play a crucial role in predicting and visualizing these interactions. These models can elucidate the specific amino acid residues within a binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For a compound containing a piperazine moiety, for instance, these interactions are critical in defining its pharmacological profile.
| Technique | Principle | Key Parameters Measured |
| Radioligand Binding Assays | Measures the binding of a radiolabeled ligand to its receptor. | Binding affinity (Kd), Receptor density (Bmax) |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Association rate (kon), Dissociation rate (koff), Affinity (Kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) |
| Molecular Docking | Computationally predicts the preferred orientation of one molecule to a second when bound to each other. | Binding mode, Binding energy |
Cellular Uptake and Distribution Mechanisms
Following molecular interactions, it is essential to understand how a compound enters cells and where it localizes. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, heavily influence its ability to cross the cell membrane. Passive diffusion is a common mechanism for small, lipophilic molecules, while larger or more polar compounds may rely on active transport mechanisms mediated by specific transporter proteins.
Fluorescence microscopy, using tagged versions of the compound or specific fluorescent probes, is a powerful tool to visualize cellular uptake and subcellular distribution. Techniques like flow cytometry can quantify the amount of compound taken up by a population of cells. For compounds containing structures like indenone, which may exhibit some degree of planarity, intercalation into cellular membranes or specific organelles could be a possibility.
Biotransformation Pathways and Metabolite Identification
Once inside the body, foreign compounds, known as xenobiotics, are subjected to metabolic processes, primarily in the liver. This biotransformation is typically divided into Phase I and Phase II reactions. Phase I reactions, often catalyzed by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups (e.g., -OH, -NH2, -SH). Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase their water solubility and facilitate their excretion.
Identifying the metabolites of a compound is crucial, as they can be pharmacologically active or potentially toxic. In vitro studies using liver microsomes, hepatocytes, or recombinant CYP enzymes are standard methods to elucidate metabolic pathways. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to identify the structure of the resulting metabolites. For a molecule with a methylpiperazinyl group, N-demethylation and oxidation of the piperazine ring are common metabolic pathways.
| Biotransformation Phase | Key Enzymes | Typical Reactions |
| Phase I | Cytochrome P450 (CYP) enzymes | Oxidation, Reduction, Hydrolysis |
| Phase II | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs) | Glucuronidation, Sulfation, Glutathione conjugation |
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its potency, selectivity, and other pharmacological properties, researchers can build a comprehensive SAR profile.
For a molecule with a piperazinyl-indenone scaffold, SAR studies would involve modifying substituents on the indenone ring, altering the substitution pattern on the piperazine ring, and changing the linker between these two moieties. These studies provide invaluable information for optimizing lead compounds to enhance their desired biological effects and minimize off-target activities. The insights gained from SAR studies are often rationalized using the molecular interaction and binding data obtained in earlier stages of investigation.
Investigation of Triazene-Based Activity in Preclinical Models
While this compound itself is not a triazene (B1217601), the principles of investigating novel chemical entities in preclinical models are broadly applicable. For compounds with potential therapeutic activity, in vitro and in vivo preclinical models are essential to evaluate their efficacy and mechanism of action in a biological context.
In vitro studies often utilize cancer cell lines to assess a compound's anti-proliferative or cytotoxic effects. Further mechanistic studies might investigate the compound's impact on cell cycle progression, apoptosis (programmed cell death), or specific signaling pathways.
In vivo studies in animal models, such as mice, are critical for evaluating a compound's efficacy in a whole organism. These studies can provide information on how the compound affects tumor growth, for example, and can help to establish a preliminary understanding of its pharmacokinetic and pharmacodynamic properties in a living system. Triazene compounds, for instance, have been investigated in preclinical cancer models for their DNA alkylating properties.
Environmental Behavior and Transformation of Einecs 303 920 3
Degradation Pathways in Environmental Matrices
The persistence of Flumioxazin in the environment is limited due to its rapid degradation through several key pathways, including biodegradation, hydrolysis, and photolysis. mass.gov The rate and nature of this degradation are heavily influenced by environmental conditions such as soil type, pH, temperature, and the presence of sunlight and microbial populations. researchgate.net
Microbial activity is a primary driver for the degradation of Flumioxazin in soil environments. researchgate.net Studies indicate that its breakdown is significantly slower in heat-treated soils where microbial populations have been reduced, underscoring the crucial role of microorganisms in its transformation. researchgate.net
Under aerobic conditions, Flumioxazin degrades relatively quickly in soil. regulations.gov Laboratory studies have reported half-lives (DT50) ranging from 5 to 19 days in various soil types. apvma.gov.au Specifically, half-lives of 11.9 to 17.5 days have been observed in aerobic soil metabolism studies. fao.org One study found half-lives of 5.0 days in Wheeling sandy loam, 18.6 days in Drummer clay loam, 18.9 days in Dothan sand, and 15.6 days in Webster loam. regulations.gov Another investigation determined the half-life to be 16.0 days in Greenville sandy clay loam and 12.9 days in Tifton loamy sand at 25°C. researchgate.net
In these aerobic systems, degradation leads to the formation of several minor metabolites, including 482-CA, 482-HA, APF, and IMOXA. regulations.gov The proposed degradation pathway involves the hydrolysis of Flumioxazin to form 482-HA or its oxidation to 482-CA, which subsequently leads to the formation of THPA. fao.org Over time, a significant portion of the parent compound becomes incorporated into soil-bound residues or is mineralized to carbon dioxide (CO2). regulations.govfao.org For instance, after 181 days, soil-bound residues accounted for 73.6% of the applied amount, with 11.5% being released as CO2. regulations.gov
Table 1: Aerobic Degradation Half-Life of Flumioxazin in Soil This table is interactive. Users can sort columns by clicking on the headers.
| Soil Type | Half-Life (Days) | Temperature (°C) | Reference |
|---|---|---|---|
| Sandy Loam (California) | 11.9 | 22-26 | regulations.gov |
| Various US Soils | 12 - 17.5 | N/A | fao.org |
| Greenville Sandy Clay Loam | 16.0 | 25 | researchgate.net |
| Tifton Loamy Sand | 12.9 | 25 | researchgate.net |
| Wheeling Sandy Loam | 5.0 | 25.1 | regulations.gov |
| Drummer Clay Loam | 18.6 | 25.1 | regulations.gov |
| Dothan Sand | 18.9 | 25.1 | regulations.gov |
| Webster Loam | 15.6 | 25.1 | regulations.gov |
In anaerobic environments, particularly in aquatic systems, the degradation of Flumioxazin is exceptionally rapid. regulations.gov Studies of anaerobic aquatic metabolism show that Flumioxazin dissipates quickly from the water column, with half-lives reported to be as short as 0.2 days (4.2-4.3 hours). mass.govepa.gov The compound tends to partition rapidly into the sediment. mass.gov
The degradation pathway under anaerobic conditions differs from the aerobic route. A primary pathway involves the hydrolysis of the phthalimide (B116566) group to create the metabolite 482-HA, which can be further degraded to THPA and APF. regulations.gov A secondary pathway involves the reduction of the cyclohexene (B86901) double bond in 482-HA to form SAT-482-HA. regulations.gov In flooded sandy loam soil, major degradates identified were 482-HA and SAT-482-HA-2. mass.gov While the half-life in the water column is very short, the half-life in the soil phase of anaerobic systems is considerably longer, estimated at approximately 73 to 117 days. apvma.gov.au
Flumioxazin is susceptible to non-biological degradation, primarily through hydrolysis and photolysis, which are significant routes of dissipation in the environment. mass.govfao.org
Hydrolysis is a major pathway for Flumioxazin degradation, and its rate is highly dependent on pH. regulations.govregulations.gov The compound is relatively unstable in water, especially in neutral to alkaline conditions. regulations.govepa.gov The rate of hydrolysis increases significantly as the pH rises. regulations.govresearchgate.net
At pH 5 (acidic), the hydrolysis half-life is approximately 4.2 days. regulations.govepa.gov
At pH 7 (neutral), the half-life decreases to about 1 day (19-26 hours). fao.orgepa.gov
At pH 9 (alkaline), degradation is extremely rapid, with a half-life of only minutes (0.01 days or ~18 minutes). regulations.govepa.gov
The primary products of hydrolysis also vary with pH. Under acidic and neutral conditions (pH 5 and 7), the main degradates are APF and THPA. fao.orgepa.gov In contrast, at pH 9, the major degradation product is 482-HA, which can account for over 97% of the applied substance. fao.orgepa.gov The primary hydrolysis product is an anilic acid derivative, which is then degraded via cleavage of the amide linkage to form the corresponding aniline (B41778) and dicarboxylic acid. researchgate.net
Table 2: Hydrolysis Half-Life of Flumioxazin at 25°C This table is interactive. Users can sort columns by clicking on the headers.
| pH | Half-Life | Major Degradate(s) | Reference |
|---|---|---|---|
| 5 | 4.2 days | APF, THPA | regulations.govepa.gov |
| 7 | 1 day (23 hours) | APF, THPA | regulations.govepa.gov |
| 9 | 0.01 days (18.3 minutes) | 482-HA | regulations.govepa.gov |
Flumioxazin photodegrades rapidly when exposed to light, both in water and on soil surfaces. regulations.govepa.gov The aqueous photolysis half-life at pH 5 is approximately 1 day. epa.gov Studies investigating photolysis in aqueous buffer solutions found that the degradation rate, after correcting for hydrolysis, was about 10 times higher at pH 7 (half-life of 4.9 hours) than at pH 5 (half-life of 41.5 hours). researchgate.netnih.gov
On soil surfaces, the photolytic half-life is also short, with reported values of 3.2 to 8.4 days. fao.orgepa.gov In one study, Flumioxazin applied to sandy loam soil and irradiated with a xenon arc lamp had a half-life of 3.2 days. epa.gov Under irradiation, the major degradates formed in soil were identified as A-TPA and THPA. epa.gov In aqueous systems under illumination, degradation can also proceed through photoinduced rearrangement to form aziridinone (B14675917) derivatives. researchgate.netacs.org A proposed photolysis pathway suggests Flumioxazin degrades to 482-PHO, which can then transform into several other products, including 482-PHO-HA, 482-PHO-DC, and 482-PHO-APF. mass.govregulations.gov
Table of Compound Names
| Abbreviation / Name | Full Chemical Name |
| Einecs 303-920-3 | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
| Flumioxazin | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
| APF | 6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one |
| THPA | 3,4,5,6-tetrahydrophthalic acid |
| 482-HA | N-(7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl)-cyclohex-1-ene-1,2-dicarboxamide |
| 482-CA | Not fully specified in search results |
| IMOXA | Not fully specified in search results |
| SAT-482-HA | Metabolite formed via reduction of the cyclohexene double bond in 482-HA |
| SAT-482-HA-2 | Not fully specified in search results |
| A-TPA | Not fully specified in search results |
| 482-PHO | Photodegradate of Flumioxazin |
| 482-PHO-HA | Photodegradate of 482-PHO |
| 482-PHO-DC | Photodegradate of 482-PHO |
| 482-PHO-APF | Photodegradate of 482-PHO |
| 482-PHO-ISO | Photodegradate of 482-PHO |
Abiotic Transformation Processes
Environmental Transport and Distribution Dynamics
The movement and final destination of a chemical in the environment are governed by its physical and chemical properties and its interactions with different environmental compartments such as soil, water, and air.
Soil Adsorption/Desorption and Mobility Investigations
The tendency of a chemical to attach to soil particles (adsorption) or detach from them (desorption) is a critical factor in determining its mobility. ecetoc.orgecfr.gov This behavior is influenced by soil properties like organic matter content, clay content, pH, and cation exchange capacity, as well as the chemical's own properties. nih.goveuropa.eu
To understand the mobility of this compound, experimental studies using methods like the batch equilibrium method (OECD Guideline 106) would be required. europa.eu These studies would yield key parameters such as the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). ecetoc.orgeuropa.eu
Hypothetical Data Table for Soil Adsorption/Desorption:
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Desorption (%) |
| Sandy Loam | 1.5 | 10 | 6.5 | Data Needed | Data Needed | Data Needed |
| Clay | 3.0 | 45 | 7.2 | Data Needed | Data Needed | Data Needed |
| Silt Loam | 2.5 | 20 | 5.8 | Data Needed | Data Needed | Data Needed |
Leaching Potential in Various Soil Types
Leaching is the process by which a chemical is transported through the soil profile with water, potentially contaminating groundwater. dtic.mil The leaching potential is directly related to the chemical's adsorption characteristics; low adsorption generally leads to higher leaching potential. plos.org The soil's hydraulic conductivity, which is influenced by its texture and structure, also plays a significant role. federalregister.gov
Assessing the leaching potential of this compound would involve laboratory column studies or lysimeter experiments under various simulated rainfall and soil conditions.
Hypothetical Data Table for Leaching Potential:
| Soil Type | Leaching Study Type | Amount Applied (mg/kg) | Leachate Collected (L) | Concentration in Leachate (µg/L) |
| Sandy Loam | Column | Data Needed | Data Needed | Data Needed |
| Clay | Column | Data Needed | Data Needed | Data Needed |
| Silt Loam | Lysimeter | Data Needed | Data Needed | Data Needed |
Distribution in Aquatic Systems (Water Column and Sediment)
In aquatic environments, a chemical can either remain dissolved in the water column or partition to the sediment. ecfr.gov This distribution is influenced by the chemical's water solubility and its affinity for organic matter and mineral surfaces in the sediment. dtic.mil The sediment can act as a long-term sink and a potential source of the chemical back into the water column. cec.org
To determine the aquatic distribution of this compound, studies measuring its concentration in both the water phase and sediment over time in controlled aquatic microcosms or in field settings would be necessary.
Hypothetical Data Table for Aquatic Distribution:
| System Type | Time Point | Concentration in Water Column (µg/L) | Concentration in Sediment (µg/kg) |
| Freshwater Pond | 24 hours | Data Needed | Data Needed |
| Freshwater Pond | 7 days | Data Needed | Data Needed |
| Riverine | 24 hours | Data Needed | Data Needed |
| Riverine | 7 days | Data Needed | Data Needed |
Persistence and Bioaccumulation Potential (conceptual study)
Persistence refers to the length of time a chemical remains in the environment before being broken down by chemical, physical, or biological processes. federalregister.gov Chemicals that are persistent can have long-term environmental effects.
Bioaccumulation is the process by which a chemical builds up in an organism to a concentration higher than that in the surrounding environment. epa.gov This is a particular concern for chemicals that are persistent and have a high affinity for fatty tissues (lipophilicity), often indicated by a high octanol-water partition coefficient (Kow). rivm.nl
A conceptual study of the persistence and bioaccumulation potential of this compound would begin with an evaluation of its chemical structure for features that suggest resistance to degradation. Subsequently, laboratory tests for biodegradability (e.g., OECD 301 series) and bioaccumulation in aquatic organisms (e.g., OECD 305) would be essential for a quantitative assessment. Without such data, any statement on the persistence and bioaccumulation of this compound would be purely speculative.
Applications and Potential in Advanced Materials and Industrial Chemistry Research
Role as a Chemical Intermediate in Synthesis
Trimethylolpropane (B17298) is a crucial starting material in numerous chemical synthesis processes. penpet.com It is typically produced through a two-step process involving the condensation of butyraldehyde (B50154) with formaldehyde, followed by a Cannizzaro reaction. wikipedia.orgchemicalbook.com This process yields a white, crystalline solid that serves as a precursor for a multitude of downstream chemical products. penpet.comwikipedia.org
The trifunctional nature of TMP allows it to be a key component in the synthesis of a diverse range of commercially significant materials. atamanchemicals.com Its three hydroxyl groups can react with various other chemical species, leading to the formation of complex and high-performance polymers. chemicalbook.com
Some of the primary downstream products synthesized from Trimethylolpropane include:
Alkyd and Polyester (B1180765) Resins: TMP is extensively used in the manufacturing of alkyd and polyester resins, which are fundamental components of many paints, varnishes, and industrial coatings. hoyonn.comriverlandtrading.com Its incorporation as a branching agent enhances properties such as hardness, gloss retention, and durability. riverlandtrading.comtjcyindustrialchem.com
Polyurethanes: In the production of polyurethanes, TMP and its ethoxylated or propoxylated derivatives are used to create both flexible and rigid foams, elastomers, and coatings. wikipedia.orgatamanchemicals.com It acts as a crosslinking agent, improving the mechanical strength and stability of the final polyurethane product. hoyonn.comriverlandtrading.com
Synthetic Lubricants: TMP is a key ingredient in the formulation of high-performance synthetic lubricants and esters due to its contribution to excellent lubricity and oxidative stability. riverlandtrading.commatcochemicals.com
Acrylates for Radiation Curing: Acrylated versions of TMP, such as Trimethylolpropane Triacrylate (TMPTA), are multifunctional monomers used in the production of UV-curable coatings, inks, and adhesives. atamanchemicals.comchemicalbook.com
The following table provides an overview of the key downstream products derived from Trimethylolpropane and their primary applications.
| Downstream Product Category | Specific Examples | Key Applications |
| Resins | Alkyd Resins, Polyester Resins | Industrial coatings, paints, varnishes riverlandtrading.com |
| Polyurethanes | Flexible and rigid foams, elastomers, coatings | Furniture, automotive interiors, construction matcochemicals.com |
| Lubricants | Synthetic ester lubricants | Automotive engines, industrial machinery matcochemicals.com |
| Acrylates | Trimethylolpropane Triacrylate (TMPTA) | UV-curable inks, coatings, adhesives nih.gov |
The physical and chemical properties of Trimethylolpropane contribute to the optimization of industrial manufacturing processes. tjcyindustrialchem.com Its relatively low melting point and viscosity simplify its handling and incorporation into both batch and continuous production workflows. tjcyindustrialchem.com This facilitates smoother manufacturing and ensures consistent product quality. tjcyindustrialchem.com
In the synthesis of materials like biolubricants from waste cooking oil methyl esters, process variables such as reaction time, the ratio of TMP to other reactants, and catalyst concentration are optimized to maximize the yield of the final ester product. uts.edu.au Studies have focused on optimizing the esterification process of fatty acids with TMP to produce biodegradable lubricants, demonstrating the adaptability of TMP in various reaction conditions to achieve high conversion rates and desired product selectivity. researchgate.netacademie-sciences.fr The predictable reactivity of TMP with other polyols and acids commonly used in resin formulations allows for efficient and consistent production of high-quality polymers. tjcyindustrialchem.com
Exploration in Advanced Materials Science
The unique trifunctional structure of Trimethylolpropane makes it a candidate for exploration in the development of advanced materials with tailored properties. penpet.com
The primary application of Trimethylolpropane in advanced materials is in the creation of functional polymers and coatings. Its ability to form three-dimensional crosslinked networks is instrumental in enhancing the performance characteristics of various resin systems. penpet.comtjcyindustrialchem.com In high-performance coatings for industrial machinery and automotive finishes, the integration of TMP leads to improved hardness, flexibility, and long-term durability. tjcyindustrialchem.com The resulting robust polymer structures offer enhanced resistance to scratching, chemical degradation, and the effects of weathering. hoyonn.comtjcyindustrialchem.com
Derivatives of TMP, such as ethoxylated trimethylolpropane triacrylate, are utilized as reactive diluents in UV and electron beam radiation cross-linking processes, leading to the formation of coatings with good abrasion resistance, hardness, and adhesion. lencolo37.com
While direct applications of Trimethylolpropane in organic electronics and optoelectronics are not extensively documented, its role as a versatile building block for polymers suggests potential for exploration in this field. Organic electronic materials often rely on precisely engineered polymers and small molecules. sigmaaldrich.com The ability of TMP to create specific three-dimensional structures could be leveraged in the synthesis of novel host materials or cross-linking agents for organic light-emitting diode (OLED) encapsulation or as a component in the synthesis of dielectric layers. Its derivatives could potentially be functionalized to incorporate conductive or semi-conductive properties, opening avenues for its use in this advanced sector.
The exploration of Trimethylolpropane in the realm of nanomaterial composites and hybrid systems is an emerging area of research. One study has investigated the use of hexagonal boron nitride nanoparticles as an additive in a lubricant based on trimethylolpropane trioleate, demonstrating the potential for TMP-derived materials to serve as matrices for nanocomposites. researchgate.net Furthermore, ethoxylated trimethylolpropane triacrylate has been used to synthesize nanocomposites, indicating the utility of TMP derivatives in creating hybrid materials. medchemexpress.com The hydroxyl groups of TMP could also be used to functionalize the surface of nanoparticles, improving their dispersion and integration within a polymer matrix, a key factor in the performance of nanocomposites. nih.gov
Catalytic Applications and Reaction Engineering
While Tris(2,3-epoxypropyl) isocyanurate is not typically employed as a catalyst in its own right, its high reactivity, particularly of its three epoxy groups, places it at the center of many catalytically controlled reactions. The engineering of these reactions is critical for producing advanced materials with specific properties. The primary application of TGIC is as a curing or cross-linking agent for polyester resins, particularly in the powder coating industry. researchgate.net The performance and curing characteristics of these coatings are heavily dependent on the use of catalysts to facilitate the reaction between the carboxyl groups of the polyester and the epoxy groups of TGIC. googleapis.com
Role in Catalyzed Cross-Linking Reactions
The cross-linking reaction involving TGIC is a complex process that can be initiated by heat but is often accelerated by the presence of a catalyst to achieve desired curing schedules at lower temperatures. googleapis.comdanickspecialties.com This is crucial in industrial applications to reduce energy consumption and processing times. The catalysts promote the ring-opening of the epoxy groups, allowing them to react with the carboxyl functionalities of the polyester resin, forming a durable and stable thermoset polymer network.
Various catalysts can be employed to accelerate the curing process. These are typically nucleophilic or basic compounds that can effectively initiate the polymerization. The choice of catalyst influences not only the rate of reaction but also the final properties of the cured material, such as its mechanical strength, chemical resistance, and thermal stability.
Reaction Engineering and Kinetics
From a reaction engineering perspective, controlling the polymerization of TGIC is paramount. The reaction can be highly exothermic and may lead to violent autopolymerization if not properly controlled, especially in the presence of catalysts or when subjected to high temperatures. tandfonline.com Therefore, understanding the reaction kinetics is essential for safe and efficient industrial-scale production.
The rate of the cross-linking reaction is dependent on several factors, including the temperature, the concentration of reactants (TGIC and polyester), and the type and concentration of the catalyst. The reaction typically follows complex kinetics due to the multifunctional nature of both TGIC and the polyester resin, leading to the rapid formation of a three-dimensional network.
Recent research has also explored catalyst-free polymerization of TGIC with aliphatic diacids. researchgate.net In these systems, the reaction is driven by temperature alone, offering a "greener" alternative by eliminating the need for a catalyst. However, these processes may require higher temperatures and longer reaction times compared to their catalyzed counterparts.
Data on Catalyzed TGIC Reactions
The following tables summarize typical components and conditions for reactions involving Tris(2,3-epoxypropyl) isocyanurate.
Table 1: Components in a Typical Catalyzed Polyester-TGIC Powder Coating Formulation
| Component | Function | Typical Concentration (wt%) |
| Carboxylated Polyester Resin | Primary polymer backbone | 85 - 96% |
| Tris(2,3-epoxypropyl) isocyanurate (TGIC) | Cross-linking agent | 4 - 15% |
| Catalyst | Accelerates curing reaction | 0.1 - 1.0% |
| Flow Control Agent | Ensures a smooth surface finish | 1 - 2% |
| Pigments and Fillers | Provide color and bulk properties | Varies |
Table 2: Common Catalysts for TGIC Cross-Linking Reactions
| Catalyst Type | Examples | Characteristics |
| Quaternary Ammonium (B1175870) Salts | Benzyltrimethylammonium chloride | Effective at moderate temperatures |
| Phosphonium Compounds | Ethyltriphenylphosphonium bromide | Can enable lower curing temperatures |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Basic catalysts promoting nucleophilic attack |
| Metal Carboxylates | Stannous octoate | Used in certain formulations |
Table 3: Influence of Catalysts on Curing Parameters
| Curing System | Curing Temperature (°C) | Curing Time (minutes) | Key Feature |
| Uncatalyzed | > 180 | > 20 | Higher energy consumption |
| Catalyzed (Standard) | 160 - 180 | 10 - 15 | Standard industrial practice |
| Low-Temperature Cure (Catalyzed) | 120 - 140 | 15 - 20 | Energy saving, suitable for heat-sensitive substrates |
| Catalyst-Free (Thermal) | 130 - 160 | 15+ | "Green" alternative, catalyst-related issues avoided |
Application in Catalyst Support Synthesis
In a novel application related to catalysis, Tris(2,3-epoxypropyl) isocyanurate has been used as a reactant to synthesize a porous covalent organic polymer network (COPN). rsc.org This network, formed by reacting TGIC with melamine, serves as a stable support for gold nanoparticles. rsc.org The resulting Au@COPN-1 hybrid material then functions as a heterogeneous catalyst for organic reactions, demonstrating the role of TGIC in creating structures for catalytic applications, even if it is not the catalyst itself. rsc.org
Future Research Directions and Emerging Paradigms
Integration of Computational Chemistry and Machine Learning in Compound Design
The design and discovery of novel molecules have been revolutionized by the integration of computational chemistry and machine learning. acs.org These in silico approaches offer the potential to accelerate the development of new Flumazenil analogs with improved properties and to explore new therapeutic applications.
Advanced computational models are being employed to refine our understanding of the interactions between ligands and the various subtypes of the GABA-A receptor. youtube.com For instance, Quantitative Structure-Activity Relationship (QSAR) models have been developed for imidazobenzodiazepines, the chemical class to which Flumazenal belongs. acs.orgnih.gov These models correlate the molecular structure of compounds with their biological activity, enabling the prediction of the binding affinities of novel derivatives. acs.orgnih.gov By utilizing 3D-QSAR and pseudoreceptor models, researchers can design new ligands with potentially higher affinity and selectivity for specific GABA-A receptor subtypes. nih.govacs.org
Machine learning algorithms are increasingly being used to predict the binding affinity of small molecules to protein targets. arxiv.org These models can be trained on large datasets of known ligands and their experimental binding data to identify novel compounds with a high probability of interacting with the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov This approach can significantly reduce the time and cost associated with traditional high-throughput screening. Furthermore, experiment-guided virtual screening, which integrates functional data into the screening process, has been shown to dramatically improve the performance of virtual screening in identifying high-affinity ligands for the benzodiazepine-binding site. unibe.ch
| Computational Approach | Application in Flumazenil Research | Potential Outcome |
|---|---|---|
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Predicting the binding affinity of new imidazobenzodiazepine analogs. acs.orgnih.gov | Design of more potent and selective Flumazenil derivatives. |
| Pseudoreceptor Modeling | Simulating the binding site of the GABA-A receptor to guide ligand design. nih.govacs.org | Enhanced understanding of ligand-receptor interactions. |
| Machine Learning for Binding Affinity Prediction | Screening large chemical libraries for potential novel benzodiazepine receptor antagonists. arxiv.org | Accelerated discovery of new drug candidates. |
| Experiment-Guided Virtual Screening | Improving the accuracy of virtual screening by incorporating experimental data. unibe.ch | Higher success rate in identifying active compounds. |
Sustainable Chemistry and Circular Economy Considerations for Einecs 303-920-3
The pharmaceutical industry is increasingly focusing on sustainable manufacturing practices to minimize its environmental impact. emergingpub.comemergingpub.com This includes the adoption of green chemistry principles and the implementation of circular economy models. pharmalifescience.compharmamanufacturing.com
The synthesis of benzodiazepines is being re-evaluated to develop greener and more sustainable methods. researchgate.netdntb.gov.ua This involves the use of environmentally friendly catalysts and solvent-free conditions to reduce waste and energy consumption. researchgate.net The EcoScale, a semi-quantitative tool, is being used to assess the greenness of synthetic routes for benzodiazepines, providing a framework for developing more sustainable processes. researchgate.net A life cycle assessment (LCA) approach can be used to quantify the environmental footprint of Flumazenil production, from raw material extraction to final product distribution. emergingpub.com
The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is also being applied to the pharmaceutical industry. nih.gov This includes strategies for the recovery and recycling of solvents and other materials used in the manufacturing process. emergingpub.com For Flumazenil, this could involve developing closed-loop systems for solvent use and exploring the potential for reusing or recycling manufacturing byproducts. While specific environmental risk assessments for Flumazenil are not extensively published, general principles of pharmaceutical waste management and environmental risk reduction are applicable. mylwebhub.compfizer.comastrazeneca.com
| Sustainable Practice | Application to Flumazenil | Potential Environmental Benefit |
|---|---|---|
| Green Chemistry in Synthesis | Utilizing eco-friendly catalysts and solvent-free reaction conditions. researchgate.netdntb.gov.ua | Reduced hazardous waste and energy consumption. |
| Life Cycle Assessment (LCA) | Evaluating the environmental impact of the entire manufacturing process. emergingpub.com | Identification of hotspots for environmental improvement. |
| Circular Economy Principles | Implementing solvent recovery and recycling systems. emergingpub.compharmamanufacturing.com | Minimized resource depletion and waste generation. |
| Environmental Risk Assessment | Assessing the potential impact of manufacturing discharges on the environment. mylwebhub.compfizer.comastrazeneca.com | Informed decisions to mitigate environmental risks. |
Cross-Disciplinary Research Opportunities and Collaborative Initiatives
The future development and application of Flumazenil will likely be driven by cross-disciplinary research and collaborative initiatives. The complexity of the central nervous system (CNS) and the disorders it governs necessitates a multifaceted approach to drug discovery and development. acs.org
There is growing interest in exploring the therapeutic potential of Flumazenil beyond its current indications. Studies have investigated its effects in various neuropsychiatric disorders and in the context of traumatic brain injury, suggesting a potential role in modulating the GABAergic system in these conditions. nih.govnih.gov This opens up opportunities for collaboration between medicinal chemists, neuroscientists, and clinicians to explore these new therapeutic avenues. The use of Flumazenil in preclinical models of neurological disorders can provide valuable insights into disease mechanisms and the potential for therapeutic intervention. nih.gov
Collaborative consortia involving academia, industry, and government agencies are becoming increasingly important for advancing CNS drug discovery. acs.orgmasslifesciences.com These partnerships can pool resources and expertise to tackle the significant challenges associated with developing new treatments for neurological and psychiatric conditions. acs.org For Flumazenil, such collaborations could focus on developing novel analogs with improved pharmacokinetic and pharmacodynamic profiles, or on conducting large-scale clinical trials to investigate its efficacy in new indications. The development of generative AI platforms in collaboration between biotech and biopharma companies is also accelerating the discovery of novel CNS therapies. htworld.co.uk
| Collaborative Area | Focus | Potential Impact |
|---|---|---|
| Neuropsychiatric Disorders Research | Investigating the therapeutic potential of Flumazenil in conditions like anxiety and depression. nih.gov | Expansion of Flumazenil's clinical applications. |
| Traumatic Brain Injury Studies | Exploring the neuroprotective effects of Flumazenil in preclinical models. nih.gov | Development of new treatments for TBI. |
| CNS Drug Discovery Consortia | Pooling resources and expertise to accelerate the development of new GABA receptor modulators. acs.orgmasslifesciences.com | More efficient and effective drug development pipelines. |
| AI-Driven Drug Discovery Partnerships | Utilizing artificial intelligence to design and identify novel CNS drug candidates. htworld.co.uk | Rapid identification of promising new therapies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
